molecular formula C15H11N3 B2897282 4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline CAS No. 672951-60-9

4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline

Cat. No.: B2897282
CAS No.: 672951-60-9
M. Wt: 233.274
InChI Key: VOUIBFNRFWIPNB-UHFFFAOYSA-N
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Description

4-(1H-Pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline (CAS 672951-60-9) is a nitrogen-fused heterocyclic compound supplied with a minimum purity of 95%. This chemical scaffold is recognized for its significant potential in medicinal chemistry and pharmaceutical research. The pyrrolo[1,2-a]quinoxaline core is a subject of investigation in infectious disease research. Compounds based on this structure have demonstrated promising activity against Mycobacterium tuberculosis by targeting the CtpF transporter, a calcium pump essential for bacterial virulence and survival . This mechanism presents a valuable pathway for developing novel antituberculous agents amid rising drug resistance. Beyond infectious diseases, this scaffold shows substantial promise in epigenetics and oncology research. Pyrrolo[1,2-a]quinoxaline-based derivatives have been identified as potent and selective activators of Sirt6, a NAD+-dependent deacylase . Sirt6 activation is an emerging therapeutic strategy for treating various human conditions, including cancers, inflammatory diseases, and viral infections. Research compounds in this class have been shown to suppress proinflammatory cytokine production and inhibit the replication of viruses such as SARS-CoV-2 in vitro . The synthesis of this compound and its analogs can be achieved through modern green chemistry methods, including the use of deep eutectic solvents and palladium-catalyzed transfer hydrogenation, highlighting its accessibility for research purposes . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the safety data sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

4-pyrrol-1-ylpyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3/c1-2-7-13-12(6-1)16-15(17-9-3-4-10-17)14-8-5-11-18(13)14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUIBFNRFWIPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=CC=CN23)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline can be achieved through several methods. One common approach involves the intramolecular cyclization of functionalized pyrroles. For instance, the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles induced by visible light in the presence of carboxylic acid derivatives leads to the formation of pyrrolo[1,2-a]quinoxalines . Another method involves the use of N-(2-aminophenyl)pyrroles and aldehydes in an aqueous medium with an ionic liquid as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of inexpensive metal catalysts such as copper or iron, along with green oxidants like molecular oxygen, has been reported to produce pyrrolo[1,2-a]quinoxalines in good to moderate yields .

Chemical Reactions Analysis

Synthetic Routes to 4-(1H-Pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline

1.1 Metal-Free Oxidative Annulation
A decarboxylative oxidative annulation reaction between 2-(1H-pyrrol-1-yl)aniline and α-hydroxy acids (e.g., lactic acid) using TBHP (tert-butyl hydroperoxide) as an oxidant yields pyrrolo[1,2-a]quinoxalines. This method avoids transition metals and operates under mild conditions (DCE, 80°C), achieving 50–85% yields (Table 1) .

EntrySubstrate (α-hydroxy acid)Product (Yield %)
1Lactic acid3a (85%)
2Mandelic acid3b (56%)
32-Methyl-2-hydroxybutanoic acid3d (60%)

Mechanism : TBHP generates radicals that oxidize α-hydroxy acids to aldehydes, which condense with the aniline derivative, followed by cyclization and oxidation .

1.2 Copper-Catalyzed Aerobic Oxidative Coupling
Reaction of 2-methylpyridine with 2-(1H-pyrrol-1-yl)aniline under Cu(OAc)₂ catalysis and O₂ atmosphere produces 4-(pyridin-2-yl)pyrrolo[1,2-a]quinoxaline in 72% yield . Key intermediates include 2-pyridinecarboxaldehyde, confirmed via radical scavenger studies .

Functionalization Reactions

2.1 Buchwald–Hartwig Cross-Coupling
4-Chloropyrrolo[1,2-a]quinoxaline undergoes Pd-catalyzed amination with piperazines (Pd₂(dba)₃/BINAP, toluene, 100°C) to install substituents at the 4-position. For example:

  • 4-Phenyl derivatives are synthesized via Suzuki–Miyaura coupling with phenyltrifluoroborate .
  • Bromination at the 1-position (NBS) enables further cross-coupling to generate 1-piperazinyl derivatives .

2.2 Isocyanide Insertion
Substituted 2-(1H-pyrrol-1-yl)anilines react with isocyanides under TMSCl or Pd catalysis to form 4-aminopyrrolo[1,2-a]quinoxalines. Yields range from 65–89% depending on the substituent .

EntryIsocyanideProduct (Yield %)
1Cyclohexyl isocyanide81%
2Tosylmethyl isocyanide73%

Radical-Mediated Transformations

3.1 Catalyst-Free Multicomponent Reactions
A one-pot reaction of 1,2-diaminobenzene, dialkyl acetylenedicarboxylates, and ethyl bromopyruvate in acetonitrile forms polysubstituted pyrrolo[1,2-a]quinoxalines (88–93% yields ) without catalysts .

3.2 Electrochemical Synthesis
Electrochemical radical cross-coupling between 1-(2-aminophenyl)pyrroles and ethers generates pyrrolo[1,2-a]quinoxaline derivatives under mild conditions (room temperature, undivided cell) .

Key Reaction Optimization Data

4.1 Iron-Catalyzed Transfer Hydrogenation
FeCl₃ (30 mol%) with TBHP in chloroform at 70°C converts 1-(2-nitrophenyl)pyrroles to pyrrolo[1,2-a]quinoxalines. Yields improve to 78% with DCE as the solvent .

4.2 Iodine-Catalyzed sp³/sp² C–H Coupling
I₂ (20 mol%) in DMSO at 100°C facilitates dehydrogenative coupling of 2-(1H-pyrrol-1-yl)anilines and ketones, yielding 4-acylpyrrolo[1,2-a]quinoxalines (75–82% yields ) .

Stability and Reactivity Trends

  • The 4-pyrrole substituent enhances electron density, making the core susceptible to electrophilic substitution at the 1- and 3-positions .
  • Oxidative conditions (e.g., TBHP) promote dehydrogenation of dihydropyrroloquinoxalines to aromatic derivatives .

Mechanism of Action

The mechanism of action of 4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline involves its interaction with various molecular targets and pathways. For instance, it has been shown to act as an inhibitor of human protein kinase CK2, AKT kinase, and enzymes like RAD51, FAAH, and MAGL . These interactions lead to the modulation of cellular processes such as signal transduction, DNA repair, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolo[1,2-a]quinoxaline derivatives exhibit varied pharmacological and physicochemical profiles depending on substituent position and functional groups. Below is a systematic comparison:

Key Findings :

C4-Substituted Derivatives :

  • 4-(1H-Pyrrol-1-yl) : Demonstrates broad anticancer activity, particularly against leukemia (e.g., IC50: 8–31 µM in U937, K562 cells) .
  • 4-(5-Nitro-thiophen-2-yl) : Exhibits potent SARS-CoV-2 main protease inhibition via hydrogen bonding with catalytic dyad residues (PDB: 6LU7) .
  • 4-Trichloromethyl : Shows selective antiplasmodial activity (SI >10 vs. Plasmodium falciparum K1 strain) but poor solubility .

C7-Substituted Derivatives :

  • Methyl or benzyl groups improve cytotoxicity but increase metabolic instability .

Key Insights :

  • Metal-free methods (e.g., α-hydroxy acid decarboxylation) reduce environmental impact but require optimization for industrial use .
  • Fe/Cu-catalyzed protocols achieve higher yields (up to 85%) but involve toxic byproducts .

Structural-Activity Relationships (SARs)

  • Electron-Withdrawing Groups (EWGs) : Nitro or trichloromethyl at C4 enhance target binding (e.g., SARS-CoV-2 protease) but reduce solubility .
  • Aromatic Extensions: Quinoline or benzylpiperidinyl groups at C3/C4 improve receptor affinity (e.g., Sirt6 activation) .

Biological Activity

4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline is a heterocyclic compound belonging to the pyrroloquinoxaline family. Its unique structure, characterized by a fused pyrrole and quinoxaline ring system, endows it with significant biological properties. This article reviews the biological activity of this compound, focusing on its antimalarial, antileishmanial, antifungal, and anticancer effects based on diverse research findings.

  • Molecular Formula : C15H11N3
  • Molecular Weight : 233.27 g/mol
  • CAS Number : 672951-60-9

Antimalarial Activity

Research has shown that derivatives of pyrrolo[1,2-a]quinoxaline exhibit potent antimalarial activity. For example, a study synthesized several bis-pyrrolo[1,2-a]quinoxaline derivatives and tested their efficacy against Plasmodium falciparum strains. The results indicated that these compounds demonstrated good antimalarial activity with IC50 values in the micromolar range, highlighting their potential as antimalarial agents .

Antileishmanial Activity

The compound has also been evaluated for its antileishmanial properties. A series of 4-substituted pyrrolo[1,2-a]quinoxaline derivatives were synthesized and tested against Leishmania amazonensis and Leishmania infantum. The structure-activity relationship (SAR) studies revealed that specific substitutions on the pyrrolo[1,2-a]quinoxaline moiety significantly influenced their antiparasitic activity .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One notable study assessed its cytotoxic effects on human leukemia cell lines (K562, HL60, and U937). The compound exhibited high cytotoxicity with IC50 values ranging from 3.5 to 15 μM against leukemia cells while showing lower toxicity against normal white blood cells (IC50 ≈ 35 μM), indicating a favorable therapeutic index .

Other Biological Activities

In addition to the aforementioned activities, this compound has been investigated for antifungal properties and potential applications in treating tuberculosis and HIV. Its ability to modulate estrogen receptor activity also suggests possible applications in hormone-related therapies .

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineIC50 (μM)Reference
AntimalarialPlasmodium falciparumMicromolar range
AntileishmanialLeishmania spp.Not specified
AnticancerK562, HL60, U9373.5 - 15
AntifungalVarious fungiNot specified
TuberculosisMycobacterium tuberculosisNot specified

Case Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing a series of pyrrolo[1,2-a]quinoxaline derivatives through various cyclization methods. The resulting compounds were evaluated for their antimalarial and anticancer activities. The findings suggested that specific structural modifications could enhance biological efficacy while reducing toxicity .

Case Study 2: Structure-Activity Relationship Analysis

Another investigation analyzed the SAR of this compound derivatives against leukemia cell lines. This study emphasized the importance of functional groups in modulating biological activity and identified promising candidates for further development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline, and what are their limitations?

  • Answer : The compound is typically synthesized via cyclization reactions using 2-(1H-pyrrol-1-yl)aniline as a precursor. Conventional methods involve condensation with aldehydes or equivalents, but these often require transition metal catalysts, elevated temperatures, or toxic solvents, leading to side reactions like decarbonylation . Recent advances include metal-free approaches using α-hydroxy acids as aldehyde surrogates under oxidative conditions (e.g., TBHP) to mitigate these issues . For example, FeCl₃-catalyzed annulation with cyclic ethers provides moderate yields under milder conditions .

Q. How is this compound characterized structurally?

  • Answer : Key characterization techniques include:

  • NMR Spectroscopy : To confirm substitution patterns and regiochemistry (e.g., distinguishing C3 vs. C1 positions) .
  • X-ray Crystallography : Used to resolve crystal structures and validate regioselective functionalization (e.g., bromination at C3) .
  • Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation analysis .
  • Infrared (IR) Spectroscopy : To identify functional groups like C–Br or C–N bonds post-modification .

Q. What are the primary biological activities associated with this compound?

  • Answer : Derivatives exhibit antiviral activity (e.g., inhibition of SARS-CoV-2 main protease), anticancer effects via cytotoxicity, and kinase inhibition (e.g., CK2). These activities are linked to the compound's fused heterocyclic core, which enables interactions with biological targets like enzymes or viral proteases . For instance, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline showed potential as a SARS-CoV-2 inhibitor in silico .

Advanced Research Questions

Q. How can regioselective functionalization (e.g., bromination) be achieved at specific positions of the pyrrolo[1,2-a]quinoxaline core?

  • Answer : Regioselectivity is controlled by electronic and steric factors. For example:

  • C3-Bromination : Achieved using tetrabutylammonium tribromide (TBATB), which releases bromine slowly, favoring electrophilic attack at the electron-rich C3 position .
  • Solvent-Mediated Selectivity : Chloroform promotes C1-iodination, while DMF favors C3-iodination via solvent polarity effects .
  • Substituent Effects : 4-Aryl groups enhance reactivity at C3 due to steric hindrance at C1 .

Q. What methodologies address contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Answer : Discrepancies may arise from assay conditions (e.g., cell lines, incubation times) or structural modifications. To resolve these:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., nitro, imidazole) to isolate contributions to activity .
  • Computational Modeling : Molecular docking (e.g., with SARS-CoV-2 main protease) identifies binding interactions and validates experimental results .
  • Standardized Assays : Use consistent protocols (e.g., MTT assays for cytotoxicity) to reduce variability .

Q. How do reaction conditions influence the stereochemical outcome of hydrogenation reactions in pyrrolo[1,2-a]quinoxaline derivatives?

  • Answer : Substituents at the 4-position dictate stereochemistry. For example:

  • 4-Aryl Groups : Favor cis-isomer formation due to steric stabilization of the transition state .
  • 4-Methyl Groups : Promote trans-isomers via electronic effects altering orbital overlap .
  • Catalyst Choice : Fe(0) or Cu(OTf)₂ can modulate selectivity through radical or ionic pathways .

Q. What strategies optimize the synthesis of 4-substituted derivatives for enhanced bioactivity?

  • Answer : Key strategies include:

  • Transition Metal Catalysis : Cu(II)-catalyzed oxidative cyclization with alkylsilyl peroxides enables C–C bond formation .
  • Green Chemistry Approaches : Use O₂ as an oxidant in Fe-catalyzed reactions to minimize waste .
  • One-Pot Reactions : Combine nitro reduction and alcohol oxidation steps for efficiency (e.g., Fe-mediated synthesis) .

Methodological Challenges and Solutions

Q. How can researchers mitigate side reactions (e.g., decarbonylation) during aldehyde-based syntheses?

  • Answer : Replace aldehydes with α-hydroxy acids or silyl peroxides to avoid oxidation side products. For example, TBHP-mediated decarboxylative annulation generates aldehydes in situ, reducing decarbonylation risks .

Q. What purification techniques are recommended for isolating pyrrolo[1,2-a]quinoxaline derivatives?

  • Answer : Use column chromatography with gradients of ethyl acetate/hexane for polar derivatives. Recrystallization from DCM/MeOH is effective for non-polar analogs .

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